1-(Chloroacetyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMNEOSQMJCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351976 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375359-83-4 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroacetyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scaffold Derivatization:
Piperidine (B6355638) Ring Substitution: Introduction of small alkyl or fluoroalkyl groups onto the piperidine ring can enhance lipophilicity and binding affinity through van der Waals interactions. nih.govyoutube.com
Carboxamide Extension: The primary amide can be substituted with various groups (alkyl, aryl, heterocyclic) to probe for additional binding interactions. This approach has been used to convert piperidine-4-carboxamides into potent and orally bioavailable kinase inhibitors. nih.gov
Warhead Modification:
While the focus is on the chloroacetyl group, a lead optimization campaign might explore replacing it with alternative electrophiles. This allows for fine-tuning of reactivity and can sometimes lead to reversible covalent inhibitors, which can offer a better safety profile.
Physicochemical Property Modulation:
Derivatization is a key tool for improving absorption, distribution, metabolism, and excretion (ADME) properties. Adding polar groups can increase solubility, while modifying metabolically labile sites can improve bioavailability. For example, N-dealkylation is a common metabolic pathway for piperidines, which could be blocked by appropriate substitution.
The table below illustrates potential derivatization points on the core structure of 1-(chloroacetyl)piperidine-4-carboxamide and the rationale for such modifications.
| Derivatization Site | Example Modification | Rationale for Optimization |
| Piperidine (B6355638) Ring (e.g., C-3, C-5) | Methyl, Fluoro | Enhance lipophilicity, improve metabolic stability, fill hydrophobic pockets. |
| Carboxamide Nitrogen | Benzyl group, Phenyl group | Explore additional binding interactions, modulate cell permeability. |
| Chloroacetyl Moiety | Replace with Acryloyl | Modify covalent binding mechanism and reactivity (e.g., Michael addition). |
These optimization strategies, guided by iterative cycles of design, synthesis, and biological testing, are essential for transforming a simple scaffold like this compound into a highly potent, selective, and pharmacologically viable drug candidate. danaher.com
Mechanistic Investigations of Biological Action and Molecular Interactions
Identification and Characterization of Molecular Targets
While 1-(chloroacetyl)piperidine-4-carboxamide itself is primarily a chemical building block, its derivatives have been designed to interact with specific biological targets. The chloroacetyl group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, a strategy increasingly used in designing targeted covalent inhibitors. rsc.orgmdpi.com This reactivity is a key feature in the development of irreversible inhibitors for various enzymes, including protein kinases. rsc.orgmdpi.comnih.govrsc.org
The piperidine-4-carboxamide scaffold is a versatile structural element found in inhibitors of diverse targets such as dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrases. nih.govoatext.comnih.gov For instance, the replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead series led to the discovery of a novel class of potent CCR5 antagonists. sci-hub.senih.gov This highlights the importance of the piperidine-4-carboxamide core in orienting functional groups for optimal target engagement.
The most well-characterized target for derivatives of this scaffold is the C-C chemokine receptor 5 (CCR5). sci-hub.senih.govpnas.org CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses and serves as a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. pnas.orgfrontiersin.org A prominent derivative, TAK-779, was identified as a potent and selective nonpeptide antagonist of CCR5. pnas.orgmedchemexpress.comacs.org It also shows antagonist activity at the CCR2b and CXCR3 chemokine receptors, albeit with lower potency. medchemexpress.comcaymanchem.com
Receptor-Ligand Binding Analysis (e.g., CCR5 Receptor)
The binding of TAK-779 to the CCR5 receptor has been extensively studied. It acts as a non-competitive antagonist, meaning it does not directly compete with the natural chemokine ligands for the same binding site but rather binds to an allosteric site within the transmembrane domains of the receptor. nih.gov This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby blocking viral entry. nih.gov
Quantitative binding assays have determined the high affinity of TAK-779 for CCR5. Competition binding experiments using radiolabeled chemokines, such as [¹²⁵I]-RANTES, demonstrated that TAK-779 inhibits ligand binding with high potency. pnas.orgresearchgate.net
Table 1: Binding Affinity and Inhibitory Activity of TAK-779 on CCR5
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Kᵢ (inhibition constant) | 1.1 nM | CHO/CCR5 cells | medchemexpress.comresearchgate.net |
| IC₅₀ (RANTES binding) | 1.4 nM | CHO/CCR5 cells | medchemexpress.comacs.orgresearchgate.net |
| IC₅₀ (MIP-1α/β binding) | 1.0 nM | CHO/CCR5 cells | tocris.com |
| EC₅₀ (R5 HIV-1 inhibition) | 1.2 nM | MAGI-CCR5 cells | pnas.orgmedchemexpress.com |
| EC₅₀ (R5 HIV-1 inhibition) | 1.6-3.7 nM | Human PBMCs | pnas.org |
These studies confirm that TAK-779 is a highly potent CCR5 antagonist, effectively blocking both natural ligand binding and HIV-1 viral entry at nanomolar concentrations. pnas.orgmedchemexpress.comtocris.com
Enzymatic Inhibition Kinetics and Specificity (e.g., AKT Kinases, DPP-IV)
The chloroacetyl group present in the parent compound, this compound, is a known reactive moiety used to create covalent inhibitors. rsc.orgnih.gov Covalent inhibitors, after initial reversible binding, form a permanent bond with a target enzyme, often leading to high potency and prolonged duration of action. rsc.org This strategy has been successfully applied to protein kinases like Akt (Protein Kinase B), where covalent allosteric inhibitors have been developed to target unique cysteine residues, stabilizing an inactive conformation of the kinase. nih.govrsc.orgnih.gov While direct inhibition of Akt by this compound itself is not documented, the chemical principle of using a chloroacetyl warhead for covalent modification is well-established in kinase inhibitor design. rsc.orgmdpi.com
The piperidine-4-carboxamide scaffold is also a key feature in many inhibitors of dipeptidyl peptidase-IV (DPP-IV), a serine protease involved in glucose metabolism. nih.govoatext.comresearchgate.net DPP-IV inhibitors are a class of oral antidiabetic drugs. srce.hr Structure-activity relationship (SAR) studies have explored various piperidine (B6355638) and piperazine (B1678402) derivatives to optimize their binding to the DPP-IV active site. oatext.comsrce.hr For example, replacing a piperazine ring with a piperidine system has been investigated to understand the impact on inhibitory activity. oatext.com Although specific kinetic data for this compound against DPP-IV is not available, the structural motif is highly relevant to the design of inhibitors for this enzyme class. nih.govoatext.comnih.gov
Elucidation of Downstream Cellular Signaling Pathway Modulation (e.g., PIK3/AKT Pathway, Cell Proliferation, Apoptosis)
By blocking CCR5, derivatives like TAK-779 can modulate downstream signaling pathways initiated by this receptor. CCR5 signaling upon activation by its chemokine ligands can influence several cellular processes, including the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and apoptosis. nih.govnih.gov
In the context of cancer and inflammatory diseases, CCR5 signaling can promote cell migration and survival. By antagonizing CCR5, TAK-779 has been shown to inhibit the migration of inflammatory cells into the central nervous system in models of experimental autoimmune encephalomyelitis. nih.gov It achieves this without directly affecting T-cell proliferation but by blocking the chemotactic signals that recruit these cells to sites of inflammation. nih.gov Similarly, in a murine model of acute respiratory distress syndrome (ARDS), TAK-779 was found to alleviate lung damage by suppressing the release of inflammatory cytokines and reducing immune cell infiltration. nih.gov
The PI3K/Akt pathway is a known downstream effector of many GPCRs. nih.gov While direct studies linking TAK-779's CCR5 antagonism to the modulation of the PI3K/Akt pathway are emerging, its ability to block inflammatory cell migration and suppress cytokine storms implies an interruption of these key survival and proliferation signals. nih.govnih.gov Furthermore, some research has shown that other piperidine-carboxamide derivatives, designed as tubulin inhibitors, can effectively halt cell proliferation and induce apoptosis in cancer cell lines. nih.gov
Computational Modeling and Molecular Dynamics Simulations for Binding Mode Prediction
Computational methods are invaluable for understanding how ligands like this compound derivatives interact with their targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations have been used to predict and analyze the binding modes of these compounds.
For CCR5 antagonists, modeling studies have been crucial in elucidating how small molecules bind within the receptor's transmembrane cavity. nih.govu-strasbg.fr These simulations suggest that TAK-779 binds to an allosteric pocket, inducing a conformational change that prevents the receptor from adopting the state required for HIV-1 fusion. nih.gov This is supported by mutagenesis studies guided by molecular modeling, which have helped identify key residues in the binding pocket. u-strasbg.fr
Similarly, for DPP-IV and carbonic anhydrase inhibitors featuring the piperidine-carboxamide scaffold, docking studies have been used to correlate binding parameters with observed in vitro inhibitory activities. oatext.comnih.gov For instance, induced-fit docking has helped visualize how piperazine sulfonamide derivatives occupy the DPP-IV binding domain and form hydrogen bonds with key residues. srce.hr MD simulations have provided further insights into the dynamic behavior of these ligand-protein complexes, helping to explain the selectivity of certain inhibitors for specific enzyme isoforms. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| TAK-779 |
| RANTES (CCL5) |
| Macrophage Inflammatory Protein-1α (MIP-1α / CCL3) |
| Macrophage Inflammatory Protein-1β (MIP-1β / CCL4) |
| Acetazolamide |
| Sitagliptin |
| Vildagliptin |
| Saxagliptin |
| Alogliptin |
| Linagliptin |
Structure Activity Relationship Sar Studies and Rational Drug Design
Influence of the Chloroacetyl Moiety on Biological Activity and Selectivity
The chloroacetyl group is a key feature of 1-(chloroacetyl)piperidine-4-carboxamide, profoundly influencing its biological profile. This moiety is a well-known electrophilic "warhead" in drug design. mdpi.comresearchgate.net The carbon atom attached to the chlorine is susceptible to nucleophilic attack from amino acid residues on a target protein, such as the thiol group of cysteine or the imidazole (B134444) of histidine. nih.govmdpi.com This can lead to the formation of a stable, irreversible covalent bond between the inhibitor and the protein. mdpi.commdpi.com
The primary advantages of such covalent inhibition include:
Prolonged Duration of Action: By permanently modifying the target, the inhibitory effect can persist long after the drug has been cleared from circulation. mdpi.com
High Potency: The formation of a covalent bond can result in significantly higher potency compared to non-covalent inhibitors. mdpi.com
Overcoming Drug Resistance: Covalent inhibitors can be effective against mutations that confer resistance to reversible inhibitors by targeting essential, conserved residues. frontiersin.org
The reactivity of the chloroacetyl group must be finely tuned. If it is too reactive, it can lead to non-specific binding with off-target proteins, causing toxicity. researchgate.net The selectivity of this compound would therefore depend on the ability of the core piperidine-4-carboxamide scaffold to first guide the molecule to the specific binding site of the target protein. The initial non-covalent interactions are crucial for positioning the chloroacetyl group correctly for the subsequent covalent reaction. frontiersin.org In essence, the chloroacetyl moiety transforms the molecule into a targeted covalent inhibitor, where the piperidine-4-carboxamide portion provides the selectivity, and the chloroacetyl group delivers the inactivating covalent bond.
Systematics of Substituent Effects on the Piperidine (B6355638) Ring and Carboxamide Functionality
The piperidine-4-carboxamide scaffold is a common motif in medicinal chemistry, known for its favorable physicochemical properties and its ability to act as a rigid scaffold to present substituents in a defined three-dimensional orientation. ijnrd.org
Piperidine Ring: The piperidine ring itself is not merely a passive linker. Its conformation and substitution patterns are critical for biological activity. nih.govmdpi.com
Conformational Rigidity: The chair conformation of the piperidine ring limits the flexibility of the molecule, which can be entropically favorable for binding to a receptor. mdpi.com
Substitution: While the title compound is unsubstituted on the piperidine ring (other than at positions 1 and 4), studies on related piperidine-4-carboxamide series have shown that adding substituents can significantly impact potency and selectivity. For example, in the context of CCR5 antagonists, small hydrophobic substituents on the piperidine ring can enhance binding affinity. nih.gov Introducing substituents can also modulate properties like solubility and metabolic stability. nih.gov
Carboxamide Functionality: The 4-carboxamide group is a crucial hydrogen bonding moiety.
Hydrogen Bonding: The amide NH₂ and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. These interactions are often essential for anchoring the ligand within the receptor's binding pocket. drugdesign.org
Modulation of Activity: In studies of related kinase inhibitors, modification of the carboxamide, for instance to an N-methyl amide, can significantly decrease activity, highlighting the importance of the specific hydrogen bonding pattern. nih.gov The orientation of the carboxamide group relative to the piperidine ring is also a key determinant of binding.
In this compound, the unsubstituted piperidine ring and the primary carboxamide provide a foundational structure. Any further derivatization on these functionalities would be a key strategy in lead optimization to improve target-specific interactions. dntb.gov.ua
Conformational Analysis and Pharmacophore Model Development (e.g., 'Y-shape' Pharmacophore for CCR5 Inhibitors)
Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. For many piperidine-4-carboxamide derivatives, particularly CCR5 antagonists, a 'Y-shape' pharmacophore model has been proposed. benthamscience.com This model generally includes:
A central hydrophobic core.
Two hydrogen bond acceptor features.
A hydrophobic or aromatic feature at one end.
A positively ionizable feature (often the piperidine nitrogen). nih.gov
The compound this compound can be mapped onto such a model. The piperidine ring can serve as a central scaffold, and the carboxamide provides a hydrogen bond acceptor/donor site. However, the N-chloroacetyl group significantly alters the nature of the traditional basic nitrogen feature. Instead of a protonated amine interacting through ionic bonds, the chloroacetyl group introduces a reactive electrophilic center designed for covalent bonding.
Therefore, a pharmacophore model for this compound as a covalent inhibitor would need to be adapted to include:
Recognition Elements: Features on the piperidine and carboxamide that engage in initial, non-covalent interactions to ensure correct orientation within the binding site.
A Covalent Warhead Feature: An electrophilic point representing the chloroacetyl group.
A Nucleophilic Target Feature: A designated point in the receptor model representing the amino acid residue (e.g., Cys, Ser) to be attacked.
Strategic Design for Optimizing Potency, Efficacy, and Selectivity
Optimizing the pharmacological properties of a lead compound based on the this compound structure involves a multi-pronged approach. dntb.gov.uanih.gov
Tuning Electrophilicity: The reactivity of the chloroacetyl group can be modulated. While direct modification of this group is limited, replacing it with other electrophiles (e.g., acrylamides, vinyl sulfones) with different reactivity profiles is a common strategy in covalent inhibitor design to balance potency and minimize off-target effects. mdpi.com
Optimizing the Scaffold: Modifications to the piperidine-4-carboxamide core are crucial for improving selectivity and non-covalent binding affinity. This can involve introducing substituents on the piperidine ring to exploit specific hydrophobic or polar pockets in the target's binding site. nih.gov For example, adding a fluorine atom to a lead compound can sometimes have a profound positive effect on pharmacokinetic properties. youtube.com
Modifying the Carboxamide: The amide portion can be derivatized. For instance, converting the primary amide to a secondary or tertiary amide by adding different substituents can explore new interactions with the target and improve properties like cell permeability. However, as noted, this can also disrupt critical hydrogen bonds. nih.gov
A key design strategy would be to use structural information of the target protein. By understanding the topology of the binding site, particularly the location of nucleophilic residues, modifications can be designed to enhance the initial binding affinity and to perfectly position the chloroacetyl group for covalent bond formation, thereby maximizing both efficacy and selectivity. nih.gov
Preclinical Pharmacological and Toxicological Evaluation
In Vitro Metabolic Stability Assessment (e.g., Human Hepatic Microsomes)
No studies reporting the in vitro metabolic stability of 1-(Chloroacetyl)piperidine-4-carboxamide in human hepatic microsomes or other relevant systems were found. This type of assessment is fundamental in predicting a compound's metabolic clearance and its potential for drug-drug interactions. The absence of such data prevents an evaluation of its hepatic metabolism.
Pharmacokinetic Profiling in In Vivo Models (e.g., Oral Bioavailability, Systemic Clearance, Half-Life)
Information regarding the pharmacokinetic properties of this compound in in vivo models is not available. Key parameters such as oral bioavailability, systemic clearance, and elimination half-life, which describe the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, have not been publicly reported.
Cytotoxicity Screening and Determination of Selectivity Indices against Normal Cell Lines
There is no publicly available data on the cytotoxicity of this compound against normal, non-cancerous cell lines. This information is critical for determining a compound's therapeutic window and its potential for causing toxicity to healthy tissues. Consequently, selectivity indices, which compare the cytotoxicity against cancer cells to that against normal cells, could not be determined.
Assessment of Off-Target Pharmacological Effects (e.g., hERG Channel Inhibition)
No information was found regarding the potential for this compound to interact with off-target proteins, such as the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a significant concern in drug development due to the risk of inducing cardiac arrhythmias. The lack of data in this area leaves a critical gap in the safety profile of the compound.
In Vivo Efficacy Studies in Relevant Disease Models (e.g., Diabetic Mice)
There are no published studies on the in vivo efficacy of this compound in any disease models, including those for diabetes. Such studies are essential to establish a compound's potential therapeutic utility.
Future Directions and Advanced Research Frontiers
Exploration of Novel Biological Targets for 1-(Chloroacetyl)piperidine-4-carboxamide Derivatives
The inherent structural flexibility of the this compound scaffold allows for the design of derivatives targeting a wide array of biological macromolecules. While initial studies have focused on certain target families, the future lies in expanding this scope to address unmet medical needs. By modifying the core structure, researchers can fine-tune the pharmacophore to interact with novel enzymes, receptors, and ion channels.
Derivatives of the broader piperidine-4-carboxamide class have already demonstrated activity against several important biological targets. For instance, modifications have led to potent inhibitors of protein kinase B (PKB/Akt), a crucial node in cell signaling pathways often deregulated in cancer. acs.org Other research has identified piperidine-4-carboxamide derivatives as multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1, which are involved in cancer progression. nih.gov Further explorations have yielded compounds that act as CCR5 receptor antagonists, presenting opportunities for anti-HIV therapies. nih.gov The scaffold has also been successfully adapted to create inhibitors for enzymes like calpain, which is implicated in neurodegenerative diseases, and tubulin, a key target for anticancer agents. nih.govnih.gov
Future research will likely focus on systematically exploring other target classes. The chloroacetyl moiety can be used to create covalent inhibitors or to introduce further diversity through substitution reactions. This could lead to the discovery of novel modulators for targets such as:
Epigenetic Enzymes: Histone deacetylases (HDACs) or methyltransferases.
Protein-Protein Interactions: Developing molecules that can disrupt pathological protein complexes.
Neglected Tropical Disease Targets: Exploring enzymes unique to pathogens like Mycobacterium tuberculosis or protozoan parasites. Research on related 4-aminoquinolone piperidine (B6355638) amides has already identified DprE1 as a potent antimycobacterial target. acs.org
The table below summarizes known biological targets for various piperidine-4-carboxamide derivatives, suggesting potential avenues for future investigation with modified this compound analogues.
| Biological Target Class | Specific Target(s) | Therapeutic Area | Reference |
| Kinases | Protein Kinase B (Akt), VEGFR-2, ERK-2, Abl-1 | Cancer | acs.orgnih.gov |
| G-Protein Coupled Receptors | CCR5 | HIV/AIDS | nih.gov |
| Proteases | Calpain, Cathepsin K | Neurodegeneration, Osteoporosis | nih.govmdpi.com |
| Enzymes | Carbonic Anhydrase (hCA IX, hCA XII), Tubulin | Cancer | nih.govnih.gov |
| Mycobacterial Enzymes | DprE1 | Tuberculosis | acs.org |
Development of Greener and More Efficient Synthetic Pathways
Traditional chemical synthesis often involves multiple steps, hazardous reagents, and significant solvent waste. A key future direction is the development of sustainable and efficient synthetic routes for this compound and its derivatives. Green chemistry principles aim to reduce the environmental impact of pharmaceutical manufacturing. mdpi.com
Future synthetic strategies will likely incorporate:
Flow Chemistry: Continuous-flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing. mdpi.com
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com
Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a priority. researchgate.net The use of efficient, non-toxic catalysts, potentially recoverable and reusable, is also a major focus. mdpi.com For example, methodologies for creating carboxamides using greener reaction conditions are being actively explored. nih.gov
One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing waste.
The synthesis of the core structure itself, starting from piperidine-4-carboxamide and chloroacetyl chloride, is relatively straightforward. researchgate.net However, the subsequent derivatization steps offer significant opportunities for green innovation. For instance, the direct coupling of amines to the chloroacetyl group can be optimized using greener conditions to produce diverse libraries of compounds for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.netnih.gov These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capacity, significantly accelerating the design-make-test-analyze cycle.
For this compound derivatives, AI and ML can be applied in several ways:
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. crimsonpublishers.com By providing the model with the piperidine-4-carboxamide scaffold as a constraint, it can generate novel derivatives predicted to have high affinity and selectivity for a specific biological target. crimsonpublishers.com
Virtual High-Throughput Screening (vHTS): ML models can be trained on existing structure-activity relationship (SAR) data to rapidly screen virtual libraries of potential derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase. nih.gov This helps in identifying and eliminating candidates with poor pharmacokinetic profiles or potential toxicity issues before they are even synthesized. nih.gov
Target Identification: AI can analyze biological data to identify and validate new potential targets for which piperidine-4-carboxamide derivatives could be designed. nih.gov
Translational Research Prospects and Potential for Clinical Development
The ultimate goal of developing new chemical entities is their translation into clinical therapies that improve human health. The this compound scaffold and its derivatives hold significant promise for translational research. Derivatives of the core piperidine-4-carboxamide structure have already shown efficacy in preclinical animal models. For example, representative compounds of PKB inhibitors strongly inhibited the growth of human tumor xenografts in mice at well-tolerated doses. acs.org Similarly, calpain inhibitors based on this scaffold were found to inhibit NMDA-induced convulsions in mice, suggesting potential for anticonvulsant therapies. nih.gov
The path to clinical development involves several key stages:
Lead Optimization: Systematically modifying the most promising initial compounds to improve potency, selectivity, and pharmacokinetic properties. AI and ML will play a crucial role in this phase.
Preclinical Evaluation: Rigorous testing in cellular and animal models of disease to establish proof-of-concept and assess safety.
Investigational New Drug (IND) Application: Submitting comprehensive data to regulatory authorities to gain approval for human trials.
Clinical Trials: Progressing through Phase I (safety in healthy volunteers), Phase II (efficacy in patients), and Phase III (large-scale efficacy and safety) trials.
The clinical development of compounds with related structures provides a roadmap and a measure of confidence. For instance, SLC-0111, a selective inhibitor of the cancer-related hCA IX, has advanced to Phase I/II clinical trials. nih.gov Another example is MIV-711, a cathepsin K inhibitor for osteoporosis, which has undergone Phase 2a clinical trials. mdpi.com These examples underscore the clinical potential of scaffolds containing the piperidine-carboxamide motif and suggest a viable translational pathway for novel derivatives of this compound.
Q & A
Q. What are the recommended synthetic routes for 1-(chloroacetyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving piperidine-4-carboxamide intermediates. A common approach includes:
- Step 1: Reacting piperidine-4-carboxamide with chloroacetyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) .
- Step 2: Optimizing reaction temperature (typically 0–25°C) and stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to piperidine-4-carboxamide) to minimize side products like over-acylation.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Key parameters to monitor: reaction time (6–12 hours), pH control (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroacetyl group.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–254 nm to assess purity (>98%) .
- NMR: Confirm the presence of characteristic signals (e.g., chloroacetyl CH₂ at ~4.0 ppm in ¹H NMR; piperidine carboxamide carbonyl at ~165–170 ppm in ¹³C NMR) .
- HRMS: Validate molecular weight (C₈H₁₁ClN₂O₂, exact mass: 202.0508) .
- Crystallography: For solid-state confirmation, compare unit cell parameters (e.g., a, b, c axes) with analogous piperidine-carboxamide derivatives (e.g., COD Entry 2230670: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
Q. What are the solubility and stability considerations for this compound in experimental formulations?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) or ethanol (10–20 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to ≤1% DMSO .
- Stability: Store lyophilized powder at –20°C under desiccation. In solution, avoid prolonged exposure to light, heat, or acidic/basic conditions to prevent degradation of the chloroacetyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Core Modifications:
- Biological Assays:
Q. What crystallographic strategies are recommended to resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 Venture diffractometer .
- Refinement: Apply SHELXL-2018 for structure solution; analyze bond lengths (C–Cl: ~1.79 Å) and torsional angles (piperidine chair conformation) .
- Validation: Cross-reference with COD databases (e.g., COD ID 2230670 for analogous piperidine-carboxamides) to confirm stereochemical assignments .
Q. How can in vitro metabolic stability be assessed for preclinical development?
Methodological Answer:
- Hepatic Microsome Assays: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor depletion over 60 minutes via LC-MS/MS .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., dechlorinated or hydrolyzed derivatives) .
- Key Metrics: Calculate intrinsic clearance (CLint) and half-life (t₁/₂) using the substrate depletion method .
Q. What experimental designs are critical for evaluating antiviral efficacy in cellular models?
Methodological Answer:
- Cell Lines: Use CCR5-tropic HIV-1 strains in human peripheral blood mononuclear cells (PBMCs) or MT-2 cells. Include maraviroc as a positive control .
- Dose-Response: Perform 7-point serial dilutions (0.1–100 nM) to determine EC₅₀/EC₉₀ values. Assess cytotoxicity via MTT assays .
- Resistance Profiling: Generate mutant viral strains (e.g., V3 loop mutations) to study resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
